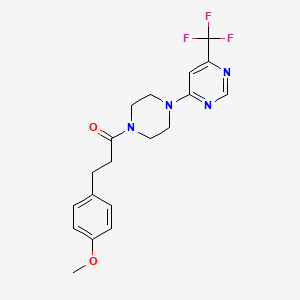
3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of the compound can be represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈F₃N₃O₃ |
| Molecular Weight | 381.35 g/mol |
| CAS Number | 870980-07-7 |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated broad-spectrum antimicrobial activity. For example, certain derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 15.62 µg/ml against various bacterial strains . This suggests a potential for development as antimicrobial agents.
Central Nervous System (CNS) Activity
Some derivatives have been evaluated for their effects on serotonin receptors, indicating potential applications in treating psychiatric disorders. The structure appears to influence receptor affinity significantly, with certain modifications leading to enhanced activity at serotonin receptors .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the core structure impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased potency against target receptors |
| Variation in piperazine substituents | Altered affinity for serotonin receptors |
| Methoxy substitution on phenyl ring | Enhanced solubility and bioavailability |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles.
Case Study 1: Antitumor Efficacy
In a controlled study, a series of piperazine derivatives similar to our compound were synthesized and tested against several cancer cell lines. The most potent compound exhibited IC₅₀ values in the low nanomolar range, demonstrating significant cytotoxicity while sparing normal cells .
Case Study 2: CNS Activity Evaluation
Another study focused on evaluating the central nervous system effects of related compounds through behavioral assays in mice. The results indicated that specific modifications led to enhanced analgesic properties, suggesting potential applications in pain management .
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-28-15-5-2-14(3-6-15)4-7-18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h2-3,5-6,12-13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBAYHZQFUULPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














